4-Methylpiperazine-1-carboximidamide

Catalog No.
S1908737
CAS No.
45798-01-4
M.F
C6H14N4
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpiperazine-1-carboximidamide

CAS Number

45798-01-4

Product Name

4-Methylpiperazine-1-carboximidamide

IUPAC Name

4-methylpiperazine-1-carboximidamide

Molecular Formula

C6H14N4

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C6H14N4/c1-9-2-4-10(5-3-9)6(7)8/h2-5H2,1H3,(H3,7,8)

InChI Key

JJAQEBBJCVBCKC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=N)N

Canonical SMILES

CN1CCN(CC1)C(=N)N

4-Methylpiperazine-1-carboximidamide is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a carboximidamide functional group. Its molecular formula is C6H16N4OC_6H_{16}N_4O and it has a molecular weight of approximately 240.28 g/mol. The compound is known for its potential applications in medicinal chemistry due to its ability to interact with various biological targets.

Typical of amines and imines. Notably, it can participate in:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Condensation reactions: It can react with aldehydes or ketones to form imines.
  • Bromination and cyanidation: These reactions can modify the piperazine ring or the carboximidamide group, potentially altering the compound's biological properties .

The biological activity of 4-Methylpiperazine-1-carboximidamide has been explored in various contexts, particularly in pharmacology. It exhibits:

  • Antimicrobial properties: Some studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer potential: Preliminary research indicates that it may affect cancer cell proliferation and survival pathways.
  • Neuroactive effects: Given its structural similarity to other psychoactive compounds, it may influence neurotransmitter systems .

The synthesis of 4-Methylpiperazine-1-carboximidamide typically involves:

  • Starting materials: Using commercially available piperazine derivatives.
  • Reagents: Employing reagents such as carbonyl compounds and amines under controlled conditions.
  • Reaction conditions: The synthesis often requires heating or the use of catalysts to facilitate the formation of the desired product.

Common methods include:

  • One-pot synthesis: Combining all reactants in a single reaction vessel to streamline the process.
  • Multi-step synthesis: Involving intermediate compounds that are synthesized sequentially .

4-Methylpiperazine-1-carboximidamide finds applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting various diseases.
  • Chemical research: Used as a building block in organic synthesis and medicinal chemistry.
  • Biological assays: Employed in studies assessing its effects on cellular processes and interactions with biomolecules .

Interaction studies have focused on understanding how 4-Methylpiperazine-1-carboximidamide interacts with biological macromolecules. These studies typically involve:

  • Binding assays: To determine affinities for receptors or enzymes.
  • In vitro assays: Evaluating its effects on cell lines to assess cytotoxicity and therapeutic potential.
  • Molecular docking studies: Computational approaches predicting how it binds to target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with 4-Methylpiperazine-1-carboximidamide, which may influence their biological activities. Below is a comparison highlighting some of these compounds:

Compound NameMolecular FormulaKey Features
4-MethylpiperazineC6H14N2C_6H_{14}N_2Basic piperazine structure without carboximidamide
4-Methylpiperazine-1-carbothioamideC6H13N3SC_6H_{13}N_3SContains a thioamide group instead of carboximidamide
N-(Amino(imino)methyl)-4-methylpiperazineC7H16N6C_7H_{16}N_6Contains additional amino groups enhancing reactivity

Uniqueness of 4-Methylpiperazine-1-carboximidamide

The uniqueness of 4-Methylpiperazine-1-carboximidamide lies in its specific combination of functional groups that enhance its reactivity and potential biological activity compared to similar compounds. Its ability to act as both an amine and an imine allows for versatile interactions within biological systems, making it a valuable compound in drug discovery and development.

Thermal Stability Framework

The thermal stability of 4-Methylpiperazine-1-carboximidamide can be evaluated through systematic thermal gravimetric analysis, drawing from established patterns observed in structurally related compounds. Piperazine derivatives demonstrate remarkably consistent thermal behavior, with the parent piperazine compound exhibiting decomposition onset temperatures between 150-175°C under nitrogen atmosphere [1] [2]. The incorporation of the carboximidamide functional group is expected to modulate these thermal characteristics significantly.

Based on comparative analysis with related nitrogen heterocycles, 4-Methylpiperazine-1-carboximidamide likely exhibits thermal stability up to approximately 160-200°C [3] [4]. This estimation derives from the known thermal behavior of guanidine derivatives, which show variable decomposition onset temperatures ranging from 190-330°C depending on their specific substitution patterns [5] [6]. The carboximidamide group, being structurally analogous to guanidine functionality, contributes enhanced thermal stability through resonance stabilization of the carbon-nitrogen double bond.

Thermal Gravimetric Analysis Parameters

ParameterExpected ValueBasisReference
Decomposition onset temperature160-200°CSimilar piperazine derivatives [1] [2]
Mass loss patternSingle-step processTypical for piperazine compounds [3] [7]
Activation energy150-350 kJ/molNitrogen heterocycle range [8] [5]
Thermal degradation mechanismRadical pathwaySimilar to related structures [4] [9]

The thermal decomposition mechanism of 4-Methylpiperazine-1-carboximidamide likely proceeds through homolytic bond cleavage, consistent with the behavior observed in nitrogen-rich heterocycles [4]. Studies on structurally similar compounds indicate that thermal degradation typically involves sequential breaking of carbon-nitrogen bonds, with the carboximidamide group potentially undergoing isomerization reactions during the heating process [9].

Kinetic Analysis Framework

Thermal degradation kinetics for nitrogen heterocycles typically follow first-order kinetics with respect to the parent compound concentration [2]. The activation energy for thermal decomposition of 4-Methylpiperazine-1-carboximidamide is estimated to fall within the range of 150-350 kJ/mol, based on systematic studies of guanidine derivatives and related azolo-tetrazine compounds [8]. This substantial activation energy reflects the inherent stability imparted by the aromatic-like character of the carboximidamide group.

Differential scanning calorimetry analysis would be expected to reveal a sharp endothermic melting transition around 74.89°C [10], followed by thermal stability over a broad temperature range before decomposition onset. The compound's thermal behavior suggests excellent stability under normal processing and storage conditions, making it suitable for various industrial applications requiring elevated temperatures.

Solubility Profile Across pH Gradients and Solvent Systems

Aqueous Solubility Characteristics

4-Methylpiperazine-1-carboximidamide exhibits exceptional aqueous solubility, with predicted values reaching 48,559.2 mg/L at 25°C according to EPA T.E.S.T. methodology [10]. Alternative computational predictions using EPI Suite suggest even higher solubility values approaching 1×10⁶ mg/L, indicating essentially unlimited miscibility with water under standard conditions [10]. This extraordinary aqueous solubility derives from the compound's multiple nitrogen centers capable of hydrogen bonding and its potential for protonation in aqueous media.

The high water solubility reflects the presence of four nitrogen atoms within the molecular structure, each capable of acting as hydrogen bond acceptors or donors depending on protonation state. The carboximidamide functional group, in particular, contains both imine and amine nitrogen centers that can participate in extensive hydrogen bonding networks with water molecules.

pH-Dependent Solubility Profile

pH RangeExpected SolubilityPredominant SpeciesSolubility Mechanism
pH < 2Maximum solubilityFully protonated cationIonic solvation
pH 2-9High solubilityPartially protonatedMixed ionic/molecular
pH 9-12Good solubilityNeutral moleculeHydrogen bonding
pH > 12Reduced solubilityPossible deprotonationDecreased polarity

The compound's predicted pKa value of 13.41±0.20 [11] indicates strong basicity, suggesting that protonation occurs readily in neutral to acidic aqueous solutions. This basic character contributes significantly to the pH-dependent solubility profile, with maximum solubility expected under acidic conditions where extensive protonation enhances ionic character and electrostatic interactions with water.

Organic Solvent Compatibility

4-Methylpiperazine-1-carboximidamide demonstrates good solubility in polar protic solvents such as methanol [12] [13], reflecting its ability to participate in hydrogen bonding interactions. The compound shows enhanced solubility in dimethyl sulfoxide, a characteristic behavior observed for compounds containing multiple nitrogen centers [14] [15].

In contrast, solubility in non-polar or weakly polar solvents such as chloroform remains limited [12] [13], consistent with the compound's highly polar and basic nature. This solubility pattern suggests selective partitioning behavior that could be exploited for purification and separation processes.

Solvent ClassSolubility LevelDriving ForcesReference
WaterExcellentHydrogen bonding, ionic interactions [10]
MethanolGoodHydrogen bonding [12] [13]
DMSOGoodDipolar interactions [14] [15]
ChloroformLimitedWeak intermolecular forces [12] [13]

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance Spectroscopic Analysis

High-resolution ¹H Nuclear Magnetic Resonance spectroscopy of 4-Methylpiperazine-1-carboximidamide in deuterated water reveals characteristic signals that confirm the molecular structure and provide insight into conformational dynamics [16]. The spectrum exhibits three distinct multipicity patterns: a singlet at δ 3.97 ppm integrating for four protons, corresponding to the piperazine ring methylene groups; a second singlet at δ 3.35 ppm (4H) attributed to the remaining piperazine methylene protons; and a sharp singlet at δ 2.96 ppm (3H) representing the N-methyl substituent.

The chemical shift positions reflect the electronic environment created by the nitrogen atoms and the carboximidamide functionality. The downfield position of the piperazine protons (δ 3.97 and 3.35 ppm) indicates deshielding due to the electron-withdrawing effect of the nitrogen atoms and the carboximidamide group. The N-methyl signal at δ 2.96 ppm appears in the typical range for alkyl groups attached to nitrogen.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through four distinct carbon signals [16]. The most downfield signal at δ 156.64 ppm corresponds to the carboximidamide carbon (C=N), consistent with the chemical shift range expected for imine carbons. The remaining signals at δ 52.92, 44.45, and 44.41 ppm represent the various carbon environments within the piperazine ring system and the N-methyl group.

Infrared Spectroscopic Fingerprint

Infrared spectroscopy reveals characteristic vibrational modes that serve as diagnostic fingerprints for 4-Methylpiperazine-1-carboximidamide [16]. The spectrum exhibits multiple absorption bands in distinct frequency regions, each corresponding to specific molecular vibrations:

Frequency (cm⁻¹)AssignmentVibrational ModeIntensity
3304N-H stretchPrimary amineStrong
3117N-H stretchSecondary interactionsMedium
2941C-H stretchAliphatic methyleneStrong
1663C=N stretchCarboximidamideVery strong
1648N-H bendAmine deformationMedium

The strong absorption at 1663 cm⁻¹ represents the characteristic C=N stretching vibration of the carboximidamide group, appearing at frequencies typical for imine functionalities. The N-H stretching region between 3100-3350 cm⁻¹ shows multiple bands reflecting both primary amine character and hydrogen bonding interactions. The aliphatic C-H stretching vibrations around 2941 cm⁻¹ confirm the presence of the methylene and methyl groups within the molecular structure.

Mass Spectrometric Identification

Electrospray ionization mass spectrometry provides definitive molecular weight confirmation through the observation of the protonated molecular ion at m/z 143.1297 [M+H]⁺ [16]. This value demonstrates excellent agreement with the calculated molecular weight of 142.20 g/mol, confirming the molecular formula C₆H₁₄N₄.

High-resolution mass spectrometry enables precise mass determination with accuracy sufficient to distinguish the compound from potential isobaric interferences. The fragmentation pattern, while not detailed in available literature, would be expected to show characteristic losses corresponding to the N-methyl group (loss of 15 mass units) and sequential fragmentations of the piperazine ring system.

Ion mobility spectrometry predictions suggest a collision cross section of 132.9 Ų for the [M+H]⁺ ion [17], providing additional structural confirmation through gas-phase conformational analysis. This value reflects the molecular size and shape in the gas phase, contributing to comprehensive structural characterization.

XLogP3

-0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

4-methylpiperazine-1-carboximidamide

Dates

Last modified: 08-16-2023

Explore Compound Types